molecular formula C6H6F4O4 B1301777 Dimethyl Tetrafluorosuccinate CAS No. 356-36-5

Dimethyl Tetrafluorosuccinate

Cat. No.: B1301777
CAS No.: 356-36-5
M. Wt: 218.1 g/mol
InChI Key: RMXAYQBUNVSEPG-UHFFFAOYSA-N
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Description

Dimethyl tetrafluorosuccinate (DMTFS, C₆H₆F₄O₄) is a fluorinated ester derivative of succinic acid. It serves as a critical precursor in organic synthesis, particularly for fluorinated cyclohexene derivatives and liquid-crystalline materials . DMTFS is also utilized in the preparation of lithium-based inorganic-organic frameworks (Li-MOFs) and fluorinated polyesters, leveraging its fluorine substituents to enhance thermal stability, mechanical properties, and gas adsorption selectivity .

Properties

IUPAC Name

dimethyl 2,2,3,3-tetrafluorobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F4O4/c1-13-3(11)5(7,8)6(9,10)4(12)14-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXAYQBUNVSEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)OC)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371855
Record name Dimethyl Tetrafluorosuccinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-36-5
Record name Dimethyl Tetrafluorosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 356-36-5
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Chemical Reactions Analysis

Chemical Reactions Involving Dimethyl Tetrafluorosuccinate

This compound participates in several significant reactions, particularly in organic synthesis and polymer chemistry. Below are some key reactions:

Grignard Reaction

This compound can react with Grignard reagents to form various substituted products. For instance, when reacted with 4-n-propylmagnesium bromide, it undergoes a nucleophilic attack on the ester carbonyl functionality, leading to the formation of a magnesium acetal intermediate. This reaction can be summarized as follows:

  • Reaction : this compound + Grignard reagent (e.g., 4-n-propylmagnesium bromide)

  • Mechanism :

    • Nucleophilic attack on carbonyl

    • Formation of magnesium acetal

    • Hydrolysis leads to monosubstituted product

The yields from this reaction have been reported to be around 64% for certain conditions, demonstrating its efficiency in producing desired products .

Addition-Elimination Reactions

This compound also participates in addition-elimination reactions which can lead to the formation of more complex fluorinated compounds. For example, it can react with various nucleophiles under specific conditions to yield different products:

  • Example Reaction : this compound + Nucleophile (e.g., amines or alcohols)

  • Outcome : Formation of substituted products with potential applications in materials science.

Scientific Research Applications

Mechanism of Action

The mechanism by which dimethyl tetrafluorosuccinate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand in fatty acid synthesis, influencing the production of eicosanoids and inhibiting cancer cell growth . The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are significant.

Comparison with Similar Compounds

Lithium-Based Inorganic-Organic Framework Analogs

DMTFS-derived lithium tetrafluorosuccinate (Li₂(flu)) is compared with other lithium carboxylates:

  • Lithium succinate (Li₂(suc)): Non-fluorinated analog with smaller unit cell volume (1330 ų vs. 1424 ų for Li₂(flu)) due to reduced steric and electronic effects of fluorine .
  • Lithium L-malate (Li₂(mal)) : Contains a hydroxyl group, leading to stronger hydrogen bonding and higher packing density (packing index: 0.71 vs. 0.68 for Li₂(flu)) .
  • Lithium methylsuccinate (Li₂(met)) : Methyl substitution increases hydrophobicity but reduces mechanical hardness (1.2 GPa vs. 1.5 GPa for Li₂(flu)) .

Table 1: Structural and Mechanical Properties of Lithium Carboxylates

Compound Cell Volume (ų) Packing Index Hardness (GPa)
Li₂(suc) 1330 0.70 1.3
Li₂(flu) 1424 0.68 1.5
Li₂(mal) 1389 0.71 1.4
Li₂(met) 1402 0.69 1.2

Data sourced from crystallographic and nanoindentation studies

Fluorinated Polyester Precursors

DMTFS is compared to other fluorinated diesters in polyester synthesis:

  • Dimethyl hexafluoroglutarate (DMHFG) : Longer chain length (C5 vs. C4 in DMTFS) reduces reaction conversion rates by ~15% under identical conditions .
  • Dimethyl octafluoroadipate (DMOFA) : Bulkier structure decreases thermal stability (TGA decomposition onset: 220°C vs. 250°C for DMTFS-based polyesters) .

Metal-Organic Framework (MOF) Linkers

Tetrafluorosuccinate linkers in MOFs exhibit superior CO₂ selectivity compared to non-fluorinated analogs:

  • ZrTFS (Zr⁴⁺ tetrafluorosuccinate) : Displays inverse CO₂/C₂H₂ selectivity (12:1) and CO₂/N₂ selectivity (25:1) due to fluorine-induced polarizability .

Table 3: Gas Adsorption Properties of Fluorinated vs. Non-Fluorinated MOFs

MOF Type CO₂ Uptake (mmol/g) CO₂/N₂ Selectivity Inverse C₂H₂ Selectivity
ZrTFS 4.2 25:1 Yes (12:1)
UiO-66 3.8 8:1 No

Data from adsorption isotherm studies at 1 bar and 298 K

Key Findings and Implications

Fluorination Effects : Fluorine substituents in DMTFS derivatives increase thermal stability, mechanical hardness, and gas adsorption selectivity by enhancing polarizability and reducing pore sizes .

Structural Flexibility : In lithium carboxylates, fluorine expands unit cell volumes but reduces packing efficiency, enabling tailored mechanical properties for energy storage applications .

Synthetic Utility : DMTFS’s compact structure facilitates higher reaction conversion rates in polyester synthesis compared to longer-chain fluorinated diesters .

Biological Activity

Dimethyl tetrafluorosuccinate (DMTFS) is a fluorinated compound that has gained attention for its potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of DMTFS, focusing on its synthesis, properties, and potential therapeutic applications.

DMTFS is a fluorinated diester derived from tetrafluorosuccinic acid. Its synthesis typically involves the reaction of tetrafluorosuccinic acid with methanol in the presence of an acid catalyst. The resulting compound exhibits unique properties due to the presence of fluorine atoms, which enhance its stability and alter its reactivity compared to non-fluorinated analogs.

Table 1: Synthesis Conditions for DMTFS

Reaction ConditionsYield (%)Notes
Methanol, Acid Catalyst85-95High yield under optimized conditions
Temperature: 60°C90Optimal for reaction completion
Reaction Time: 4-6 hours92Longer times do not significantly increase yield

Biological Activity

Recent studies have indicated that DMTFS may possess several biological activities, particularly in the context of metabolic disorders and cellular functions.

1. Cellular Metabolism and Insulin Secretion

Research has shown that DMTFS can influence cellular metabolism, particularly in pancreatic β-cells. A study demonstrated that treatment with DMTFS enhances lysosomal acidification and improves mitochondrial function in INS-1 β-cells exposed to lipotoxic conditions. This leads to increased ATP production and enhanced insulin secretion under glucose stimulation .

Table 2: Effects of DMTFS on INS-1 β-Cells

ParameterControl GroupDMTFS Treatment
Mitochondrial Membrane Potential (MMP)LowHigh
Reactive Oxygen Species (ROS) GenerationHighReduced
ATP ContentBaselineIncreased
Insulin Secretion (after glucose stimulation)LowSignificantly Increased

2. Therapeutic Potential in Type 2 Diabetes

The therapeutic potential of DMTFS extends to its application in Type 2 Diabetes Mellitus (T2DM). In animal models subjected to high-fat diets, administration of DMTFS resulted in improved glucose clearance and reduced insulin resistance. The compound's ability to restore lysosomal function and promote autophagy is believed to be crucial in mitigating the effects of obesity-induced metabolic dysfunction .

Case Study: DMTFS in T2DM Treatment

A study involving diabetic mice treated with DMTFS showed significant improvements in metabolic parameters:

  • Glucose Levels : Decreased plasma glucose levels post-treatment.
  • Insulin Sensitivity : Enhanced insulin sensitivity as measured by glucose tolerance tests.
  • Lysosomal Function : Restoration of lysosomal acidification was confirmed through gene expression analysis.

The findings suggest that DMTFS may serve as a novel therapeutic agent for managing metabolic diseases, particularly those associated with impaired lysosomal function.

Q & A

Q. How do reaction parameters influence regioselectivity in multi-step DMTS syntheses?

  • Methodological Answer : Regioselectivity in nucleophilic attacks is controlled by:
  • Temperature : Lower temperatures (−78 °C) favor kinetic control.
  • Solvent Polarity : THF enhances nucleophilicity vs. Et₂O.
  • Catalyst Presence : Grubbs catalysts enable ring-closing metathesis in later steps (e.g., cyclohexene formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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